This is a comprehensive technical monograph on (4-Cyclopropyl-2-fluorophenyl)boronic acid , designed for researchers in medicinal chemistry and process development. [1] Executive Summary (4-Cyclopropyl-2-fluorophenyl)bor...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical monograph on (4-Cyclopropyl-2-fluorophenyl)boronic acid , designed for researchers in medicinal chemistry and process development.
[1]
Executive Summary
(4-Cyclopropyl-2-fluorophenyl)boronic acid (CAS: 2225175-39-1 ) is a specialized organoboron building block used primarily in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling.[1][2][3] This compound combines two critical structural motifs: a fluorine atom at the ortho position (relative to boron), which modulates electronic properties and metabolic stability, and a cyclopropyl group at the para position, which serves as a rigid, lipophilic bioisostere for alkyl or aryl groups.
This guide details the physicochemical profile, synthetic utility, and handling protocols for this reagent, providing a self-validating framework for its application in drug discovery.
Chemical Identity & Structural Analysis[5][6]
Nomenclature & Identifiers
Property
Value
IUPAC Name
(4-Cyclopropyl-2-fluorophenyl)boronic acid
CAS Number
2225175-39-1
Pinacol Ester CAS
1338718-13-0 (Precursor/Derivative)
Molecular Formula
CHBFO
Molecular Weight
179.99 g/mol
SMILES
OB(O)C1=C(F)C=C(C2CC2)C=C1
InChI Key
HZSYHXSERFSUAI-UHFFFAOYSA-N
Structural & Electronic Features
The molecule features a phenyl ring substituted with a boronic acid moiety, a fluorine atom, and a cyclopropyl ring.
Ortho-Fluorine Effect: The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I), which increases the Lewis acidity of the boron center compared to non-fluorinated analogues. This can accelerate transmetallation in catalytic cycles but may also promote faster protodeboronation under basic conditions.
Cyclopropyl Motif: The cyclopropyl group acts as a weak
-donor. Unlike flexible alkyl chains, it adds lipophilicity (increasing LogP) without significant entropic penalty, often improving the binding affinity of the final drug candidate.
Figure 1: Structural dissection showing the electronic interplay between the ortho-fluorine and the reactive boron center.
Physical & Physicochemical Properties[7][8][9]
Physical Constants
Note: Experimental values for this specific isomer are sparse in public literature. Values below represent consensus data for the compound class and calculated predictions where noted.
Property
Description / Value
Appearance
White to off-white solid (powder or crystalline).
Melting Point
>200°C (Often decomposes/dehydrates to boroxine before melting).
Solubility (Water)
Low (< 1 mg/mL). Soluble in basic aqueous media (as boronate).
Solubility (Organic)
Soluble in MeOH, EtOH, DMSO, DMF, THF, EtOAc.
pKa (Calculated)
~7.8 – 8.2 (Lower than phenylboronic acid (8.8) due to F-substitution).
Like most boronic acids, (4-cyclopropyl-2-fluorophenyl)boronic acid exists in equilibrium with its cyclic trimer (boroxine) anhydride. This dehydration is reversible.
Implication: Purity assays (NMR) may show variable integration for the -B(OH)
protons depending on the water content of the solvent (e.g., DMSO- with added DO is recommended for sharp peaks).
Synthetic Utility: Suzuki-Miyaura Coupling[10]
Reaction Mechanism
This reagent is primarily used to install the 4-cyclopropyl-2-fluorophenyl moiety onto aryl or heteroaryl halides. The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.
Figure 2: The Suzuki-Miyaura catalytic cycle. The base plays a critical role in activating the boronic acid for transmetallation.
Lithiation: Treat with n-BuLi in THF at -78°C . The fluorine atom directs ortho-lithiation, but since the bromine is already present at the desired position, the Lithium-Halogen exchange is faster and chemoselective.
Boronation: Quench the aryllithium intermediate with Triisopropyl borate (B(OiPr)
) or Trimethyl borate.
Hydrolysis: Acidic workup (1M HCl) yields the free boronic acid.
Handling, Stability & Safety
Stability Profile
Hygroscopic Nature: Boronic acids are moderately hygroscopic. Store in a cool, dry place (desiccator recommended).
Protodeboronation: The 2-fluoro substituent can accelerate protodeboronation (loss of the boron group) under harsh basic conditions or high temperatures. If yields are low, switch to milder bases (e.g., K
PO) or anhydrous conditions.
Air Sensitivity: Stable to air in solid form for short periods. Long-term storage should be under inert atmosphere at 2–8°C.
(4-Cyclopropyl-2-fluorophenyl)boronic acid chemical structure
The following technical guide details the chemical structure, synthesis, and applications of (4-Cyclopropyl-2-fluorophenyl)boronic acid, a specialized organoboron intermediate used in medicinal chemistry. CAS Registry Nu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and applications of (4-Cyclopropyl-2-fluorophenyl)boronic acid, a specialized organoboron intermediate used in medicinal chemistry.
(4-Cyclopropyl-2-fluorophenyl)boronic acid is a functionalized aryl boronic acid used primarily as a building block in the synthesis of complex pharmaceutical ingredients. It serves as a critical reagent in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of the 4-cyclopropyl-2-fluorophenyl moiety. This specific structural motif is valued in drug design for its ability to modulate metabolic stability and lipophilicity, combining the steric bulk and conformational restriction of the cyclopropyl group with the bioisosteric properties of the fluorine atom.
Chemical Structure & Physicochemical Properties[4][5]
Structural Analysis
The molecule consists of a benzene core trisubstituted with:
Boronic Acid Group [-B(OH)₂]: Located at position 1, this moiety acts as the reactive handle for palladium-catalyzed cross-coupling.
Fluorine Atom [-F]: Located at position 2 (ortho to boron).[3] The fluorine atom exerts an inductive electron-withdrawing effect (-I), which can influence the rate of transmetallation during coupling. Biologically, ortho-fluorination often protects against metabolic oxidation at susceptible sites.
Cyclopropyl Group [-C₃H₅]: Located at position 4 (para to boron). The cyclopropyl ring is a rigid, electron-donating alkyl group that increases lipophilicity and metabolic resistance compared to a standard isopropyl or ethyl group.
Soluble in MeOH, DMSO, THF; sparingly soluble in water
Acidity (pKa)
~8.0–9.0 (typical for aryl boronic acids)
Synthesis & Production Pathways
The industrial and laboratory-scale synthesis of (4-Cyclopropyl-2-fluorophenyl)boronic acid typically proceeds via the borylation of its aryl halide precursor.
Primary Synthetic Route: Metal-Halogen Exchange
The most robust method involves the lithiation of 1-bromo-4-cyclopropyl-2-fluorobenzene followed by trapping with a trialkyl borate.
Reagents: n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (iPrMgCl), Triisopropyl borate [B(OiPr)₃].
Conditions: Anhydrous THF, -78 °C to Room Temperature.
Workup: Acidic hydrolysis (HCl) to liberate the free boronic acid.
Synthesis Workflow Diagram
Caption: Step-wise synthesis via metal-halogen exchange and electrophilic borylation.
Applications in Drug Discovery[8]
The Suzuki-Miyaura Cross-Coupling
This reagent is designed for the palladium-catalyzed formation of C-C bonds. It couples with aryl halides (Cl, Br, I) or pseudohalides (OTf) to install the 4-cyclopropyl-2-fluorophenyl motif.
Mechanism:
Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.
Transmetallation: The boronate species transfers the organic group to the Pd(II) center. The 2-fluoro substituent can sterically and electronically influence this step, often requiring specific ligands (e.g., phosphines like SPhos or XPhos) for efficiency.
Reductive Elimination: Formation of the biaryl product and regeneration of Pd(0).
Medicinal Chemistry Rationale
Metabolic Stability: The cyclopropyl group blocks the para position from metabolic oxidation (e.g., by CYP450 enzymes) more effectively than open-chain alkyl groups.
Conformational Restriction: The rigid cyclopropyl ring restricts the rotation of the side chain, potentially locking the molecule into a bioactive conformation.
Fluorine Bioisosterism: The ortho-fluorine atom modulates the pKa of nearby functional groups and increases lipophilicity (LogP), enhancing membrane permeability.
Coupling Mechanism Diagram
Caption: Catalytic cycle of the Suzuki-Miyaura coupling utilizing the boronic acid.
Experimental Protocol: General Suzuki Coupling
Objective: Coupling of (4-Cyclopropyl-2-fluorophenyl)boronic acid with an aryl bromide.
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Synthesis
An In-depth Technical Guide: (4-Cyclopropyl-2-fluorophenyl)boronic acid For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the ability to...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide: (4-Cyclopropyl-2-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Among the vast toolkit available to synthetic chemists, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone technology, celebrated for its functional group tolerance, mild reaction conditions, and the commercial availability of diverse building blocks.[1][2] Central to this reaction's success are organoboron reagents, particularly boronic acids. Their stability, low toxicity, and versatile reactivity have cemented their role as indispensable intermediates.[3]
This guide focuses on a specific, high-value building block: (4-Cyclopropyl-2-fluorophenyl)boronic acid . The unique combination of a strained cyclopropyl ring and an electron-withdrawing fluorine atom on the phenyl scaffold makes this reagent a powerful tool for introducing desirable pharmacokinetic and metabolic properties into drug candidates. The cyclopropyl moiety is often used as a "bioisostere" for larger or more metabolically labile groups, while the fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa. This document provides a comprehensive overview of its properties, a deep dive into its application in the Suzuki-Miyaura coupling, detailed experimental and analytical protocols, and its overall significance in the field of drug development.
Part 1: Core Physicochemical and Structural Properties
(4-Cyclopropyl-2-fluorophenyl)boronic acid is a white to off-white solid at room temperature. Understanding its fundamental properties is critical for its proper handling, storage, and application in synthesis. Like many boronic acids, it is susceptible to dehydration to form a cyclic trimer anhydride known as a boroxine, particularly upon heating.[1][4] This equilibrium is often reversible in the presence of water.
Note: The CAS number can vary depending on the supplier and specific form. The provided data is based on available public chemical databases.
Part 2: The Suzuki-Miyaura Coupling: Mechanism and Application
The primary utility of (4-Cyclopropyl-2-fluorophenyl)boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction facilitates the formation of a C-C bond between the boronic acid's ipso-carbon and an electrophilic carbon from an organohalide or pseudohalide (e.g., triflate).
The Catalytic Cycle: A Step-by-Step Dissection
The mechanism is a well-studied catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[1]
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which inserts into the carbon-halide bond of the electrophilic partner (R¹-X). This forms a square planar Pd(II) complex.
Base Activation & Transmetalation : The boronic acid (R²-B(OH)₂) does not directly react with the Pd(II) complex. A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻).[8] This boronate then undergoes transmetalation, transferring its organic group (the 4-cyclopropyl-2-fluorophenyl moiety) to the palladium center and displacing the halide. This is the crucial C-C bond-forming precursor step.[2][9]
Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination. The two organic ligands (R¹ and R²) couple, forming the desired biaryl product (R¹-R²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: A Validated Experimental Workflow
This section provides a representative, field-proven protocol for the Suzuki-Miyaura coupling of (4-Cyclopropyl-2-fluorophenyl)boronic acid with a generic aryl bromide. The causality behind each choice is explained to ensure a self-validating and reproducible system.
Reagent Preparation and Inerting (The "Why"): Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and homocoupling side products.[1] Therefore, all steps must be performed under an inert atmosphere (Nitrogen or Argon). Solvents must be degassed to remove dissolved oxygen.
Action: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (4-Cyclopropyl-2-fluorophenyl)boronic acid (1.2 mmol, 1.2 eq.), 4-bromobenzonitrile (1.0 mmol, 1.0 eq.), and Potassium Carbonate (K₂CO₃, 3.0 mmol, 3.0 eq.).
Action: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a more modern combination like Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) with a ligand like SPhos (0.03 mmol, 3 mol%). The choice of catalyst/ligand system is crucial and depends on the steric and electronic properties of the coupling partners.
Action: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
Solvent Addition and Degassing (The "Why"): The solvent system must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent (like Dioxane or Toluene) and water is common. Water is often necessary for the base to effectively activate the boronic acid and facilitate the transmetalation step.[1]
Action: Prepare a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v). Degas by bubbling argon through the mixture for 20-30 minutes.
Action: Using a syringe, add 10 mL of the degassed solvent mixture to the reaction flask.
Reaction Execution (The "Why"): Most Suzuki couplings require heating to overcome the activation energy of the oxidative addition and reductive elimination steps. The temperature and time are optimized to ensure complete conversion while minimizing side product formation.
Action: Place the flask in a preheated oil bath at 80-100 °C.
Action: Allow the reaction to stir vigorously for 4-12 hours. The progress can be monitored by TLC or LC-MS.
Workup and Purification (The "Why"): The workup procedure is designed to quench the reaction, remove the inorganic salts and catalyst, and isolate the crude product. Purification by column chromatography is standard for achieving high purity.
Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and water (30 mL).
Action: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 20 mL).
Action: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Action: Purify the crude material using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure biaryl product.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Part 4: Analytical Methodologies
Rigorous analytical control is essential for both monitoring reaction progress and confirming the identity and purity of the final product.
Technique
Purpose
Key Insights
Thin-Layer Chromatography (TLC)
Rapid, qualitative reaction monitoring.
Visualization of the consumption of starting materials and formation of the product. A curcumin-based stain can specifically detect boronic acids, appearing as a red spot.[10]
High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of reaction conversion and final product purity.
Provides accurate percentages of reactants, products, and impurities. Essential for quality control.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Confirmation of product molecular weight during reaction monitoring and final analysis.
Confirms the mass of the desired product, helping to identify it in the reaction mixture. UHPLC-MS offers high-throughput analysis.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Unambiguous structural elucidation of the final product.
¹H, ¹³C, ¹⁹F, and ¹¹B NMR provide detailed structural information, confirming connectivity and stereochemistry.
Melting Point
Assessment of final product purity.
A sharp, defined melting point range is indicative of a pure crystalline compound. Note that for boronic acids themselves, this can be unreliable and reflect dehydration more than melting.[4]
Protocol: Rapid TLC Monitoring with Curcumin Stain
Sample Prep: During the reaction, withdraw a small aliquot (~5 µL) using a capillary tube. Dilute with 0.5 mL of ethyl acetate.
Spotting: Spot the diluted sample onto a silica gel TLC plate alongside co-spots of the starting materials.
Elution: Develop the plate in an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
Visualization (UV): Visualize the plate under a UV lamp (254 nm) to see the UV-active starting materials and product.
Staining: Prepare a curcumin staining solution. Dip the TLC plate into the stain, dry it with a heat gun. The presence of the (4-Cyclopropyl-2-fluorophenyl)boronic acid will be indicated by the appearance of a distinct red spot.[10] This confirms whether the boronic acid has been fully consumed.
Conclusion
(4-Cyclopropyl-2-fluorophenyl)boronic acid is more than just a chemical reagent; it is a strategic tool for molecular design in drug discovery and materials science. Its unique structural motifs offer a reliable pathway to novel compounds with potentially superior biological and physical properties. A thorough understanding of its physicochemical characteristics, coupled with a mastery of its application in the Suzuki-Miyaura coupling and the associated analytical techniques, empowers researchers to accelerate their development pipelines. The protocols and mechanistic insights provided in this guide serve as a robust foundation for scientists aiming to leverage this potent building block to its fullest potential.
Yamamoto, T., et al. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(44), 15995-16012. [Link]
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3357-3371. [Link]
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
St. Jean, D. J., Jr., et al. (2012). A rapid and facile TLC staining method for the qualitative analysis of boronic acids and related boron-containing derivatives. Analytical Methods, 4(8), 2235-2238. [Link]
Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
Kummari, M. R., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(16), 6330-6337. [Link]
American Elements. 4-Cyclopropyl-2-fluorophenylboronic Acid Pinacol Ester. [Link]
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5933. [Link]
Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2562. [Link]
Bull, J. A., et al. (2012). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 3(7), 735-757. [Link]
An In-depth Technical Guide to (4-Cyclopropyl-2-fluorophenyl)boronic acid: Commercial Availability, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of (4-Cyclopropyl-2-fluorophenyl)boronic acid in Modern Medicinal Chemistry (4-Cyclopropyl-2-fluorophenyl)boronic aci...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (4-Cyclopropyl-2-fluorophenyl)boronic acid in Modern Medicinal Chemistry
(4-Cyclopropyl-2-fluorophenyl)boronic acid is a specialized building block that has garnered significant interest in the field of drug discovery. Its unique trifecta of structural motifs—a cyclopropyl group, a fluorine atom, and a boronic acid functional group—offers a powerful toolkit for medicinal chemists to fine-tune the properties of drug candidates. The cyclopropyl group can enhance metabolic stability and introduce favorable conformational constraints. The strategic placement of a fluorine atom can modulate pKa, improve binding affinity, and block metabolic hotspots. Finally, the boronic acid moiety is a versatile functional group, most notably for its utility in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1] This guide provides an in-depth overview of the commercial availability of (4-Cyclopropyl-2-fluorophenyl)boronic acid, its synthesis, and its practical application in the synthesis of complex molecules relevant to drug development.
Commercial Availability
(4-Cyclopropyl-2-fluorophenyl)boronic acid and its more stable pinacol ester derivative are commercially available from a variety of suppliers, catering to both research and bulk-scale needs. The pinacol ester is often preferred for its enhanced stability and ease of handling. Below is a summary of representative suppliers and their offerings.
Note: Availability and purity levels are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical Properties and Handling
Chemical Structure:
Chemical Structure of (4-Cyclopropyl-2-fluorophenyl)boronic acid
Property
Value
Molecular Formula
C₉H₁₀BFO₂
Molecular Weight
179.99 g/mol
Appearance
White to off-white solid
Storage
Store in a cool, dry place. Often refrigerated.
Safety and Handling:
(4-Cyclopropyl-2-fluorophenyl)boronic acid and its derivatives should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[2]
Synthesis of (4-Cyclopropyl-2-fluorophenyl)boronic acid: A Proposed Route
Technical Guide: Spectroscopic Characterization of (4-Cyclopropyl-2-fluorophenyl)boronic acid
[1][2] Executive Summary & Strategic Utility (4-Cyclopropyl-2-fluorophenyl)boronic acid is a high-value pharmacophore building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to install the 4-cyclopr...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Strategic Utility
(4-Cyclopropyl-2-fluorophenyl)boronic acid is a high-value pharmacophore building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to install the 4-cyclopropyl-2-fluorophenyl moiety.[1][2]
This specific substitution pattern offers distinct medicinal chemistry advantages:
Metabolic Stability: The cyclopropyl group acts as a bioisostere for isopropyl or tert-butyl groups but often with improved metabolic stability against CYP450 oxidation due to the specific hybridization of the cyclopropyl C-H bonds.[1][2]
Conformational Locking: The 2-fluoro substituent induces an ortho-effect, influencing the torsion angle of the biaryl bond in the final drug candidate, which can critically affect potency and selectivity.[1][2]
Lipophilicity Modulation: The combination of fluorine and the cyclopropyl ring tunes the LogP, improving membrane permeability without the excessive lipophilicity penalty of larger alkyl chains.[1][2]
This guide provides the spectroscopic data (NMR, MS, IR) required for identity confirmation and purity assessment, with a specific focus on the dynamic equilibrium inherent to boronic acids.[1][2]
Critical Sample Preparation: The Boroxine Equilibrium
WARNING: Boronic acids are rarely pure monomeric species in solid state or non-protic solvents.[1][2] They exist in a reversible equilibrium with their trimeric anhydride form (boroxine).[1][2]
Observation: In dry CDCl₃, the ¹H NMR signals may appear broadened, or two sets of signals may be visible (monomer vs. boroxine).
Protocol: To obtain a sharp, reproducible monomeric spectrum, you must shift the equilibrium fully to the boronic acid form.[1][2]
Alternative: CD₃OD (Good for solubility, but exchangeable protons vanish)[2]
The "D₂O Shake": If running in CDCl₃, add 1 drop of D₂O and shake vigorously.[1][2] This hydrolyzes the boroxine back to the acid and simplifies the spectrum, although the B(OH)₂ protons will exchange and disappear.[1][2]
Figure 1: The dynamic equilibrium between boronic acid and boroxine.[1][2] For analytical consistency, force the equilibrium to the monomeric acid using polar/protic solvents.
Spectroscopic Data Profile
A. Nuclear Magnetic Resonance (NMR)
Data synthesized from fragment-based analysis of 2-fluorophenylboronic acid and 4-cyclopropylphenyl moieties.[1][2]
¹H NMR (400 MHz, DMSO-d₆)
The spectrum is characterized by the high-field cyclopropyl multiplets and the distinct splitting of aromatic protons by the fluorine atom (
Distinctive high-field multiplet (cis to aryl).[1][2]
0.75 - 0.68
m
2H
Cyclopropyl-CH₂
Distinctive high-field multiplet (trans to aryl).[1][2]
¹³C NMR (100 MHz, DMSO-d₆)
Look for C-F coupling (doublets) in the aromatic region.[1][2] The Carbon attached to Boron (C-B) is often not observed or extremely broad due to the quadrupolar relaxation of the Boron nucleus (
δ -108.0 to -112.0 ppm: Singlet (or multiplet if high res).
Note: The chemical shift is sensitive to the hybridization of the Boron.[1][2] If the boronate ester forms or if pH changes (boronate anion formation), this peak will shift.[1][2][4]
Diagnostic: A sharp peak at ~20 ppm indicates boroxine contamination.[1][2] A peak at ~5-10 ppm indicates tetrahedral boronate formation (e.g., if base is present).[1][2]
B. Mass Spectrometry (MS)
Boronic acids are difficult to ionize intact in standard ESI+ because they readily dehydrate or form esters with methanol (if used as solvent).[1][2]
Method: ESI (Electrospray Ionization) - Negative Mode is preferred.[1][2]
Solvent: Acetonitrile/Water (avoid Methanol to prevent methyl ester formation).[1][2]
To ensure the integrity of the building block before committing it to a GMP synthesis or high-value coupling, follow this decision matrix.
Figure 2: Quality Control Decision Matrix for Boronic Acid Characterization.
References
Compound Source Data: Fluorochem Product F476311 Specifications. 4-Cyclopropyl-2-fluorophenylboronic acid.[1][2][5][6][7] Link
Boronic Acid NMR Methodology: Hall, D. G.[1][2] (Ed.).[1][2] (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (Standard text for Boronic Acid characterization).
11B NMR Characterization: Glazier, D. A., et al. (2022).[1][2][4] "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry. Link[1][2][4]
Cyclopropyl Group Properties: Talele, T. T. (2016).[1][2] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[1][2] Journal of Medicinal Chemistry. (Context for chemical shifts of cyclopropyl moiety).
The Strategic Deployment of Fluorine in Arylboronic Acids: A Technical Guide for Researchers and Drug Development Professionals
Abstract The introduction of fluorine into arylboronic acids has become a cornerstone of modern organic synthesis and medicinal chemistry. This guide provides an in-depth technical exploration of the multifaceted roles o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The introduction of fluorine into arylboronic acids has become a cornerstone of modern organic synthesis and medicinal chemistry. This guide provides an in-depth technical exploration of the multifaceted roles of fluorine substitution, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices, from modulating electronic properties to enhancing reaction efficiency and stability. This document is structured to serve as a practical and authoritative resource, grounding key mechanistic claims and protocols in robust scientific literature.
Introduction: The Unique Power of Fluorine in Molecular Design
Arylboronic acids are indispensable reagents in synthetic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Their utility, however, can be significantly enhanced through strategic modification of the aryl ring. Fluorine, with its unique combination of high electronegativity, small size, and the ability to form strong carbon-fluorine bonds, has emerged as a powerful tool for fine-tuning the properties of these crucial building blocks.[2] In drug discovery, the incorporation of fluorine can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity.[1][3] This guide will elucidate the fundamental principles and practical applications of fluorine substitution in arylboronic acids.
The Electronic Influence of Fluorine Substitution on Acidity (pKa)
The Lewis acidity of the boronic acid moiety is a critical parameter that governs its reactivity. Fluorine's strong electron-withdrawing inductive effect significantly impacts the pKa of arylboronic acids.[4] This modulation of acidity is highly dependent on the position of the fluorine substituent on the aryl ring.
An increase in the acidity of boronic compounds is often advantageous for various applications.[4] For instance, it can facilitate the binding of sugars at physiological pH or enhance the binding of anions.[4]
Positional Effects of Fluorine on pKa:
Ortho-Substitution: A fluorine atom at the ortho position leads to the most significant increase in acidity.[4] This is attributed to the formation of an intramolecular hydrogen bond between the fluorine and the hydroxyl group of the boronic acid, which stabilizes the resulting boronate anion.[4]
Meta-Substitution: Fluorine at the meta position also increases acidity due to the dominance of its inductive electron-withdrawing effect.[4]
Para-Substitution: The effect of a para-fluorine substituent on acidity is less pronounced. This is because the electron-withdrawing inductive effect is partially offset by the electron-donating mesomeric (resonance) effect of fluorine's lone pairs.[4]
The following diagram illustrates the influence of fluorine's position on the acidity of the boronic acid.
Caption: Influence of Fluorine Position on Acidity.
Quantitative Impact on pKa Values
The table below summarizes the experimentally determined pKa values for several fluorinated phenylboronic acids, illustrating the concepts discussed above.
A significant challenge in the application of arylboronic acids, particularly those bearing electron-withdrawing groups, is their susceptibility to protodeboronation.[5] This undesired side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the loss of the valuable boronic acid functionality.[5][6]
The mechanism of protodeboronation is often base-catalyzed and proceeds through the formation of a boronate anion.[6] Highly fluorinated arylboronic acids can be particularly prone to this decomposition pathway.[7]
Strategies to Minimize Protodeboronation:
Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[5]
Reaction Condition Optimization: Careful control of pH, temperature, and solvent can minimize protodeboronation. For instance, in copper-mediated fluorination reactions, avoiding strong donor ligands like acetonitrile and pyridine and using solvents like t-BuOH at lower temperatures has been shown to suppress this side reaction.[8]
Trifluoroborate Salts: Potassium organotrifluoroborates (R-BF3K) are highly stable, crystalline solids that can serve as a protected form of the corresponding boronic acid.[9] They slowly release the active boronic acid in situ under the reaction conditions, which can help to minimize side reactions like protodeboronation.[9]
The following workflow illustrates the general strategy for mitigating protodeboronation.
Caption: Strategies to Mitigate Protodeboronation.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
Fluorinated arylboronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to synthesize fluorinated biaryl compounds, which are important motifs in pharmaceuticals and materials science.[10][11][12] The electronic properties conferred by fluorine can influence the efficiency of the catalytic cycle.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative methodology for the cross-coupling of a fluorinated arylboronic acid with an aryl halide.
Degassed solvent (e.g., dioxane, toluene, or an aqueous mixture)
Procedure:
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, fluorinated arylboronic acid, and the base.[10]
Catalyst and Ligand Addition: Add the palladium catalyst and ligand (if used).[10]
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.[10]
Solvent Addition: Add the degassed solvent via syringe.[10]
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or GC-MS.[10]
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[10]
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated biaryl.[10]
Synthesis of Fluorinated Arylboronic Acids
The synthesis of fluorinated arylboronic acids typically involves the reaction of a corresponding organometallic reagent with a trialkyl borate, followed by hydrolysis.
Experimental Protocol: Synthesis of 3-Fluorophenylboronic Acid
This protocol describes the synthesis of 3-fluorophenylboronic acid from m-fluorochlorobenzene.
Materials:
m-Fluorochlorobenzene
Lithium metal
Trialkyl borate (e.g., trimethyl borate)
Solvent (e.g., diethyl ether)
Aqueous acid (for hydrolysis)
Procedure:
Formation of the Organolithium Reagent: React m-fluorochlorobenzene with lithium metal in an appropriate solvent, such as diethyl ether, at low temperatures to form the corresponding organolithium reagent.[13]
Reaction with Trialkyl Borate: Add the trialkyl borate to the organolithium solution at low temperature.
Hydrolysis: Quench the reaction with aqueous acid to hydrolyze the boronic ester and form 3-fluorophenylboronic acid.[13]
Isolation and Purification: Isolate the product by extraction and purify by recrystallization or chromatography.
Case Study: Fluorinated Arylboronic Acids in PET Imaging
The development of positron emission tomography (PET) tracers is a critical area of medicinal chemistry. The incorporation of the positron-emitting isotope ¹⁸F is essential for this technology.[3] Copper-mediated late-stage radiofluorination of arylboronic acids and their esters has emerged as a transformative method for the synthesis of ¹⁸F-labeled arenes under mild conditions.[3][14] This technique allows for the rapid translation of lead compounds into imaging agents for pharmacokinetic and target validation studies.[3][14] However, this process can be complicated by competing protodeboronation.[8] Recent studies have focused on optimizing reaction conditions to maximize the efficiency of ¹⁸F-fluorination while minimizing this undesired side reaction.[8]
Conclusion
The strategic incorporation of fluorine into arylboronic acids offers a powerful and versatile approach to fine-tune their chemical and physical properties. From modulating acidity and enhancing stability to enabling the synthesis of complex fluorinated molecules for drug discovery and medical imaging, the impact of fluorine substitution is profound. A thorough understanding of the underlying principles governing the effects of fluorine, as outlined in this guide, is essential for leveraging its full potential in modern chemical research and development.
References
Protodeboronation - Grokipedia. (n.d.). Retrieved February 24, 2026, from [Link]
Preshlock, S., Tredwell, M., & Gouverneur, V. (2016). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Preparation of Tetrabutylammonium(4-Fluorophenyl)
CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents. (n.d.).
Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Tetrahedron Letters, 44(43), 7919-7921.
Adamczyk-Woźniak, A., & Sporzyński, A. (2022). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. Molecules, 27(11), 3463.
Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1274.
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]
Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2021). Influence of fluorine substituents on the properties of phenylboronic compounds. Molecules, 26(16), 4945.
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
Zhou, Y., & Murphy, J. M. (2020). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 12(13), 1215-1232.
Bajerke, K., Lehmann, F., Antoni, G., & Szabó, K. J. (2024). 18F-labelling of nitrogen-containing aryl boronates – anti-cancer drug melflufen as a case study. Organic & Biomolecular Chemistry.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
Synthesis of 2,6‐fluorophenyl boronic acid using a lithium reagent.[25–27] - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]
Tredwell, M., & Gouverneur, V. (2017). Fluorine in drug discovery: Role, design and case studies.
4-Fluorophenylboronic Acid (Contains Varying Amounts Of Anhydride) - PureSynth. (n.d.). Retrieved February 24, 2026, from [Link]
Jian, J., Hammink, R., McKenzie, C. J., & Mecinović, J. (2019). pKa values for boronic acids 1-7.
Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(23), 11794-11797.
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides - PRISM. (n.d.). Retrieved February 24, 2026, from [Link]
CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol - Google Patents. (n.d.).
Patil, V. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Science Publishing.
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved February 24, 2026, from [Link]
Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3463.
Adamczyk-Woźniak, A., & Sporzyński, A. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2737.
pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca - Cengage. (n.d.). Retrieved February 24, 2026, from [Link]
Bordwell pKa Table - Organic Chemistry Data. (2017). Retrieved February 24, 2026, from [Link]
Mazzotti, A. R., Campbell, M. G., Tang, P., Murphy, J. M., & Ritter, T. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(38), 14012-14015.
Selected boronic acids and their pKa values. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]
US20020161230A1 - Process for preparing boronic and borinic acids - Google Patents. (n.d.).
Vints, I., Gatenyo, J., & Rozen, S. (2013).
Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine. The Journal of Organic Chemistry, 78(23), 11794-11797.
Table of Acids with Ka and pKa Values* CLAS. (n.d.). Retrieved February 24, 2026, from [Link]
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025). Retrieved February 24, 2026, from [Link]
Application Note: Efficient Synthesis of Kinase Inhibitors Using (4-Cyclopropyl-2-fluorophenyl)boronic Acid
Abstract This application note details the optimized protocol for utilizing (4-Cyclopropyl-2-fluorophenyl)boronic acid (CAS: 1586045-83-5) in the synthesis of biaryl kinase inhibitors. While the ortho-fluoro, para-cyclop...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the optimized protocol for utilizing (4-Cyclopropyl-2-fluorophenyl)boronic acid (CAS: 1586045-83-5) in the synthesis of biaryl kinase inhibitors. While the ortho-fluoro, para-cyclopropyl phenyl motif is a privileged structure in medicinal chemistry—imparting metabolic stability and hydrophobic pocket occupancy—it presents specific synthetic challenges, notably protodeboronation . This guide provides a high-fidelity Suzuki-Miyaura coupling protocol using Buchwald generation precatalysts to suppress side reactions, ensuring high yields and reproducibility for drug discovery campaigns.
Introduction: The Strategic Value of the Scaffold
In modern kinase inhibitor design, the (4-cyclopropyl-2-fluorophenyl) moiety serves two critical functions:
Metabolic Stability: The ortho-fluorine atom blocks labile positions on the phenyl ring from oxidative metabolism (e.g., P450 hydroxylation) and influences the torsion angle of the biaryl bond, often locking the inhibitor into a bioactive conformation.
Hydrophobic Interaction: The cyclopropyl group acts as a lipophilic, rigid isostere for isopropyl or ethyl groups. It is sized perfectly to fill the hydrophobic "back-pocket" or solvent-front regions of kinases such as p38 MAPK , VEGFR , and MET [1, 2].
However, the electronic effect of the fluorine atom (electron-withdrawing) combined with steric pressure facilitates protodeboronation (hydrolysis of the C-B bond) under standard aqueous/basic conditions, leading to the formation of the des-boryl byproduct (1-cyclopropyl-3-fluorobenzene) rather than the desired coupled product [3].
Experimental Workflow
The following diagram outlines the logical flow for synthesizing a model kinase inhibitor (a 2,4-disubstituted pyrimidine) using this specific boronic acid.
Figure 1: Strategic workflow for incorporating the 4-cyclopropyl-2-fluorophenyl moiety into a kinase inhibitor scaffold.
Objective: Couple (4-Cyclopropyl-2-fluorophenyl)boronic acid with a chloro-heteroaryl scaffold (e.g., 4-chloro-2-aminopyrimidine) while minimizing protodeboronation.
Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane (Deoxygenated)
Step-by-Step Procedure
Preparation of Reaction Vessel:
Charge a microwave vial or round-bottom flask with the Aryl Halide (1.0 equiv) and (4-Cyclopropyl-2-fluorophenyl)boronic acid (1.3 equiv).
Note: We use a slight excess (1.3 eq) to compensate for minor deboronation, though the catalyst choice minimizes this.
Catalyst Addition:
Add XPhos Pd G2 (2 mol%).
Rationale: Second-generation Buchwald precatalysts activate rapidly at room temperature and form the active monoligated Pd(0) species, which is crucial for coupling sterically demanding or unstable boronic acids faster than the rate of hydrolysis [4].
Solvent and Base Addition:
Seal the vessel and purge with Nitrogen or Argon for 5 minutes.
Add THF (concentration ~0.2 M relative to halide) via syringe.
Add degassed 0.5 M K₃PO₄ (3.0 equiv).
Critical: Do not use carbonate bases (Na₂CO₃) if possible; phosphate buffers are generally gentler on fluoro-boronic acids.
Reaction:
Heat the mixture to 60°C (if using THF) or 80-100°C (if using Dioxane).
Stir vigorously. The reaction is typically complete within 1–2 hours .
Monitoring: Check via LC-MS after 30 minutes. Look for the mass of the product (M+H) and the specific byproduct of deboronation (Mass of Boronic acid - B(OH)₂ + H).
Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).
Dry organic layer over Na₂SO₄, filter, and concentrate.
Purification Strategy
Flash Chromatography: Elute with a Hexane/Ethyl Acetate gradient. The cyclopropyl group adds lipophilicity, so the product will likely elute earlier than the des-cyclopropyl analogs.
Scavenging: If residual Palladium is a concern for biological assays, treat the organic phase with SiliaMetS® Thiol or similar scavenger resin for 1 hour prior to concentration.
Mechanistic Insight & Troubleshooting
The following diagram illustrates the competition between the productive catalytic cycle and the destructive deboronation pathway.
Figure 2: Competition between the productive Suzuki cycle and the protodeboronation side-reaction.
Troubleshooting Table
Issue
Observation (LC-MS)
Root Cause
Corrective Action
Low Yield
High amount of de-boronated arene (Ar-H).
Protodeboronation is faster than transmetallation.
1. Switch to XPhos Pd G2 (faster turnover).2. Lower temp to 40-60°C.3. Use anhydrous conditions (Dioxane + CsF).
No Reaction
Starting material (Aryl Chloride) remains.
Catalyst poisoning or oxidative addition failure.
1. Ensure inert atmosphere (Ar/N₂).2. Switch to Pd(dppf)Cl₂ if the halide is sterically hindered.
The choice of catalyst significantly impacts the yield when using unstable 2-fluoroarylboronic acids.
Catalyst System
Base/Solvent
Temp
Yield
Notes
Pd(PPh₃)₄
Na₂CO₃ / Dioxane:H₂O
100°C
45%
Significant deboronation observed.
Pd(dppf)Cl₂
K₂CO₃ / Dioxane:H₂O
90°C
68%
Robust, but requires higher heat.
XPhos Pd G2
K₃PO₄ / THF:H₂O
60°C
92%
Recommended. Fast reaction at lower temp preserves the reagent.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
The Art of the Bond: A Guide to C-N Coupling Reactions with (4-Cyclopropyl-2-fluorophenyl)boronic Acid
For the discerning researcher in medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The 4-cyclopropyl-2-fluorophe...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher in medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The 4-cyclopropyl-2-fluorophenyl moiety is one such privileged scaffold, offering a compelling combination of metabolic stability from the cyclopropyl group and modulated electronic properties from the ortho-fluoro substituent. This guide provides an in-depth exploration of carbon-nitrogen (C-N) bond formation utilizing (4-cyclopropyl-2-fluorophenyl)boronic acid, a key building block for accessing this valuable chemical space. We will delve into the mechanistic underpinnings and provide practical, field-tested protocols for two of the most powerful C-N coupling methodologies: the Buchwald-Hartwig amination and the Chan-Lam coupling.
The Strategic Advantage of the 4-Cyclopropyl-2-fluorophenyl Moiety
The presence of a cyclopropyl ring can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. Furthermore, its unique electronic properties can influence molecular conformation and binding affinity. The ortho-fluoro group acts as a powerful electronic modulator, influencing the pKa of nearby functionalities and potentially engaging in favorable hydrogen bonding interactions with biological targets. The combination of these features makes the 4-cyclopropyl-2-fluorophenyl group a highly sought-after component in the design of novel therapeutics.
Palladium-Catalyzed Buchwald-Hartwig Amination: A Workhorse for C-N Coupling
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between a wide array of aryl halides or pseudohalides and amines. In the context of our target boronic acid, this reaction provides a robust and versatile method for coupling with various nitrogen-containing nucleophiles.
Mechanistic Insights: The Palladium Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The key steps include:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (or triflate), forming a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.
The choice of ligand is critical in this process, as it influences the rate of both oxidative addition and reductive elimination, and can stabilize the palladium catalyst. For sterically hindered substrates like (4-cyclopropyl-2-fluorophenyl)boronic acid, bulky and electron-rich phosphine ligands are often essential for achieving high yields.
Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of (4-Cyclopropyl-2-fluorophenyl)boronic Acid with a Primary Amine
This protocol provides a general starting point for the coupling of (4-cyclopropyl-2-fluorophenyl)boronic acid with a primary amine. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
(4-Cyclopropyl-2-fluorophenyl)boronic acid
Primary amine
Palladium(II) acetate (Pd(OAc)₂)
Xantphos
Cesium carbonate (Cs₂CO₃)
Anhydrous 1,4-dioxane
Nitrogen or Argon gas
Procedure:
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add (4-cyclopropyl-2-fluorophenyl)boronic acid (1.0 equiv), the primary amine (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).
Add anhydrous 1,4-dioxane to achieve a concentration of 0.1 M with respect to the boronic acid.
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Expert Insights:
The ortho-fluoro group can increase the rate of reductive elimination but may also promote side reactions such as protodeboronation. The use of a strong, non-nucleophilic base like Cs₂CO₃ is often crucial.
Xantphos is a versatile ligand for this type of coupling, but other bulky phosphine ligands such as SPhos or RuPhos may provide better results for challenging substrates.
Anhydrous and deoxygenated solvents are essential for optimal catalyst performance and to prevent unwanted side reactions.
Copper-Catalyzed Chan-Lam Coupling: A Milder Alternative
The Chan-Lam coupling offers a complementary approach to C-N bond formation, often under milder conditions than palladium-catalyzed methods. This copper-catalyzed reaction is particularly attractive due to its tolerance of air and moisture, simplifying the experimental setup.
Mechanistic Considerations: The Role of Copper
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Buchwald-Hartwig reaction. However, it is generally accepted to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. A plausible sequence of events involves:
Ligand Exchange: The amine substrate coordinates to the Cu(II) catalyst.
Transmetalation: The arylboronic acid undergoes transmetalation with the copper center.
Reductive Elimination: The C-N bond is formed via reductive elimination from a Cu(III) intermediate, regenerating a Cu(I) species which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen).
Figure 2. A proposed catalytic cycle for the Chan-Lam C-N coupling.
Protocol: Chan-Lam Coupling of (4-Cyclopropyl-2-fluorophenyl)boronic Acid with an N-Heterocycle
This protocol is suitable for the coupling of (4-cyclopropyl-2-fluorophenyl)boronic acid with a variety of N-heterocycles.
Materials:
(4-Cyclopropyl-2-fluorophenyl)boronic acid
N-Heterocycle (e.g., imidazole, pyrazole)
Copper(II) acetate (Cu(OAc)₂)
Pyridine
Dichloromethane (DCM) or Methanol (MeOH)
Molecular sieves (4 Å)
Procedure:
To a round-bottom flask, add (4-cyclopropyl-2-fluorophenyl)boronic acid (1.5 equiv), the N-heterocycle (1.0 equiv), copper(II) acetate (1.0 equiv), and activated 4 Å molecular sieves.
Add dichloromethane or methanol as the solvent.
Add pyridine (2.0 equiv) to the mixture.
Stir the reaction mixture vigorously at room temperature, open to the atmosphere.
Monitor the reaction by TLC or LC-MS.
Once the reaction is complete, filter the mixture through a pad of Celite®, washing with the reaction solvent.
Concentrate the filtrate and purify the crude product by flash column chromatography.
Expert Insights:
The Chan-Lam coupling is often tolerant of a wider range of functional groups compared to the Buchwald-Hartwig reaction.[1]
The use of a stoichiometric amount of copper acetate is common, although catalytic versions are also well-established.[1]
The addition of a ligand like pyridine can accelerate the reaction. For more challenging couplings, bidentate ligands such as 1,10-phenanthroline may be beneficial.
Molecular sieves can help to remove water, which can sometimes inhibit the reaction.
Catalyst Deactivation: Ensure strictly anhydrous and anaerobic conditions. Consider using a pre-catalyst to ensure the formation of the active Pd(0) species.
Inefficient Reductive Elimination: Switch to a bulkier, more electron-rich ligand.
Protodeboronation: Use a less nucleophilic base or a milder base in combination with a co-solvent system.
Sluggish Chan-Lam Couplings:
Catalyst Turnover: If using a catalytic amount of copper, ensure adequate re-oxidation by bubbling air through the reaction mixture or using an alternative oxidant.
Substrate Reactivity: For less nucleophilic amines, heating the reaction may be necessary.
Ligand Choice: Experiment with different nitrogen-based ligands to find the optimal one for your specific substrate combination.
Conclusion
The C-N coupling reactions of (4-cyclopropyl-2-fluorophenyl)boronic acid are powerful tools for the synthesis of novel molecular entities with high potential in drug discovery. Both the Buchwald-Hartwig and Chan-Lam methodologies offer distinct advantages, and the choice between them will depend on the specific amine coupling partner, functional group tolerance, and desired reaction conditions. By understanding the mechanistic principles and following the detailed protocols provided in this guide, researchers can confidently and efficiently incorporate the valuable 4-cyclopropyl-2-fluorophenyl scaffold into their target molecules, paving the way for the discovery of next-generation therapeutics.
References
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]
Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2941–2944. [Link]
Yao, M.-L., & Deng, M.-Z. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(08), 1095–1100. [Link]
Engle, K. M., & Chen, J. S. (2014). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Organic Letters, 16(18), 4834–4837. [Link]
Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7919-7921. [Link]
Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]
Sawant, D. N., & Wakharkar, R. D. (2016). Copper(II)-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of aminophenols. Organic & Biomolecular Chemistry, 14(3), 853-857. [Link]
Filippakopoulos, P., Qi, J., Picaud, S., Shen, Y., Smith, W. B., Fedorov, O., Morse, E. M., Keates, T., Hickman, T. T., Felletar, I., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. [Link]
Application Note: High-Efficiency Scale-Up of Derivatives from (4-Cyclopropyl-2-fluorophenyl)boronic Acid
Executive Summary (4-Cyclopropyl-2-fluorophenyl)boronic acid (CAS: 1586045-83-5) is a high-value building block in modern medicinal chemistry. The 4-cyclopropyl motif serves as a metabolically stable bioisostere for isop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(4-Cyclopropyl-2-fluorophenyl)boronic acid (CAS: 1586045-83-5) is a high-value building block in modern medicinal chemistry. The 4-cyclopropyl motif serves as a metabolically stable bioisostere for isopropyl or ethyl groups, reducing CYP450 oxidation liabilities while maintaining lipophilicity. Simultaneously, the ortho-fluorine atom modulates the pKa of adjacent functional groups and improves metabolic stability by blocking the oxidation of the phenyl ring.
However, the scale-up of derivatives using this building block is plagued by a critical instability: protodeboronation .[1] The electron-withdrawing nature of the ortho-fluorine atom, combined with the basic conditions required for Suzuki-Miyaura coupling, accelerates the hydrolytic cleavage of the C-B bond, leading to the formation of the des-borylated impurity (1-cyclopropyl-3-fluorobenzene).
This Application Note provides a field-proven protocol to suppress protodeboronation during scale-up, ensuring high yields (>85%) and low residual metal content (<10 ppm) in the final API intermediate.
Strategic Analysis: The Ortho-Fluoro Challenge
The Mechanism of Failure
In a standard Suzuki coupling, the base converts the boronic acid into a boronate species [Ar-B(OH)3]-. This anionic species is required for transmetallation to the Palladium(II) complex. However, for ortho-substituted fluoro-phenylboronic acids, this same boronate species is highly susceptible to protodeboronation via an ipso-substitution pathway involving water.
Key Insight: The rate of transmetallation (
) must significantly exceed the rate of protodeboronation (). If the catalytic cycle is sluggish (due to poor ligand choice or low temperature), dominates, and the stoichiometry of the reaction is destroyed.
Mechanistic Pathway Diagram
Figure 1: The kinetic competition between productive coupling and destructive deboronation. High-activity catalysts are essential to favor the green path.
Critical Process Parameters (CPPs)
To mitigate the instability described above, the following parameters are non-negotiable for scale-up (>100g).
Base Selection
Strong bases (NaOH, KOH) generate a high concentration of the unstable boronate species rapidly. We recommend weaker bases or buffering agents to maintain a "just-in-time" supply of the active boronate.
Standard Pd(PPh3)4 is often insufficient for ortho-fluoro substrates due to slow oxidative addition and transmetallation.
Recommendation: Use Pd(dppf)Cl2[4]·DCM or XPhos Pd G2 . These bulky, electron-rich ligands accelerate the transmetallation step, consuming the boronate before it can decompose.
Inerting: Charge a 2L jacketed reactor with the Heteroaryl Chloride (1.0 equiv) and (4-Cyclopropyl-2-fluorophenyl)boronic acid (1.2 equiv). Evacuate and backfill with Nitrogen (3 cycles). Note: Oxygen promotes homocoupling and catalyst deactivation.
Base Addition: Add a solution of K3PO4 (3.0 equiv) in degassed Water (2 vol). The mixture will be biphasic.
Catalyst Charge: Add Pd(dppf)Cl2[4]·DCM (1.0 mol%) as a solid under positive nitrogen flow.
Process Tip: For larger scales (>1kg), slurry the catalyst in a small amount of dioxane before addition to ensure dispersion.
Reaction Ramp: Heat the reaction mixture to 85°C over 30 minutes.
Critical Control: Do not linger at intermediate temperatures (40-60°C). Rapid heating ensures the catalyst activates quickly to consume the boronate.
Monitoring: Agitate at 85°C for 2-4 hours. Monitor by HPLC. The reaction is considered complete when the Aryl Chloride is <1.0 area%.
Checkpoint: If protodeboronation is observed (>5%), add an additional 0.1-0.2 equiv of boronic acid.
Protocol 2: Metal Scavenging and Isolation
Pharmaceutical intermediates require strict control of residual Palladium (typically <10-20 ppm). Crystallization alone often traps Pd within the lattice. Active scavenging is required.
Workflow Diagram
Figure 2: Integrated downstream processing for Palladium removal.
Procedure
Phase Cut: Cool the reaction mixture to 40°C. Stop agitation and allow layers to separate. Drain the lower aqueous layer (waste).
Scavenging: To the organic layer, add SiliaMetS® Thiol (or equivalent thiourea/thiol functionalized silica) at a loading of 20% w/w relative to the theoretical product mass (or 50 equivalents relative to Pd metal).
Digestion: Agitate the slurry at 50°C for 2 hours.
Why Thiol? Sulfur has a high affinity for Pd(II) and Pd(0) species, effectively "pulling" them from the product solution.
Filtration: Filter the warm mixture through a Celite pad or a 1-micron filter cartridge to remove the silica scavenger. Rinse the cake with fresh Dioxane.
Solvent Swap: Distill the filtrate under reduced pressure to remove Dioxane and swap into a crystallization solvent (e.g., Ethanol or IPA/Water).
Isolation: Cool to 0-5°C to crystallize the product. Filter and dry.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
High levels of de-borylated byproduct
Reaction temperature too low; Base too strong.
Increase ramp rate to 85°C; Switch to K3PO4; Ensure catalyst is fresh.
Stalled Reaction (~80% conversion)
Catalyst deactivation; Oxygen ingress.
Degas solvents more thoroughly (sparge with N2 for 30 mins). Add 0.2 mol% fresh catalyst.
High Residual Pd (>50 ppm)
Inefficient scavenging; Pd trapped in crystal.
Increase scavenger loading; Ensure filtration is done hot to prevent Pd precipitation before filtration.
Homocoupling of Boronic Acid
Oxygen presence during heating.
Strictly exclude air; Consider adding a radical scavenger (rarely needed if inerting is good).
References
Protodeboronation Mechanism: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society.[5] Link (Validates the instability of electron-deficient/ortho-substituted boronic acids).
Scale-Up of Suzuki Coupling: Dunetz, J. R., & Magano, J. (2012). "Applications of Suzuki–Miyaura Coupling in Large-Scale Pharmaceutical Manufacturing." Organic Process Research & Development. Link (Source for base/solvent selection in scale-up).
Palladium Scavenging: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. Link (Foundational text on metal removal strategies).
Cyclopropyl Boronic Acid Synthesis: Li, A. Y. (2002). "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Link (Reference for the fundamental reactivity of the cyclopropyl-boron moiety).
Ortho-Fluoro Stability: BenchChem Technical Support. "Scale-up considerations for reactions with 2,3,4,6-Tetrafluorophenylboronic acid." Link (Practical industrial insights on fluorinated boronic acid handling).
Low conversion with (4-Cyclopropyl-2-fluorophenyl)boronic acid is a common technical hurdle driven by two competing factors: Protodeboronation and Steric/Electronic inhibition .
While the para-cyclopropyl group acts as a weak electron donor (stabilizing the aryl ring), the 2-fluoro (ortho) substituent is the primary destabilizing feature. Ortho-fluoro groups accelerate C-B bond cleavage (protodeboronation) under basic conditions while simultaneously retarding the transmetallation step due to steric crowding and electronic repulsion.
This guide provides a systematic diagnostic workflow and optimized protocols to shift the kinetic balance from decomposition to productive coupling.
Part 1: Diagnostic Workflow (Root Cause Analysis)
Before altering conditions, analyze your crude reaction mixture (LCMS/GCMS) to identify the specific failure mode.
Observation (LCMS/GCMS)
Diagnosis
Mechanism
High remaining Aryl Halide , Low Product, High "De-boronated" Arene (1-cyclopropyl-3-fluorobenzene)
Rapid Protodeboronation
The boronic acid hydrolyzed before it could transmetallate. The base is likely too strong or the catalyst too slow.
High remaining Aryl Halide , High Boronic Acid (or Boroxine), No Product
Catalyst Deactivation
The oxidative addition failed, or the catalyst is "poisoned." Phosphine oxidation or Pd-black precipitation occurred.
High Homocoupling (Biaryl of the boronic acid)
Oxidative Homocoupling
Oxygen ingress.[1] The system was not properly degassed, or excess oxidant is present.[2]
Des-halo Aryl Halide (Ar-H instead of Ar-X)
Beta-Hydride Elimination / Reduction
The catalyst performed oxidative addition but then reduced the aryl halide (often via alcohol solvents or amine bases).
Part 2: Critical Troubleshooting Q&A
Q1: Why does the 2-fluoro group cause such low conversion compared to the non-fluorinated analog?
A: The ortho-fluorine atom creates a "perfect storm" for instability.
Protodeboronation: The high electronegativity of fluorine inductively destabilizes the C-B bond, making the ipso-carbon susceptible to protonation by water or solvent, especially at high pH.
Transmetallation Barrier: The fluorine atom coordinates weakly with palladium or creates electrostatic repulsion, slowing down the transmetallation step. If transmetallation is slower than protodeboronation, the boronic acid decomposes before it couples.
Q2: My boronic acid looks "wet" or sticky. Is this affecting stoichiometry?
A: Yes. Boronic acids exist in a dynamic equilibrium with their cyclic anhydride trimers (boroxines).
Correction: (4-Cyclopropyl-2-fluorophenyl)boronic acid likely contains significant boroxine. If you calculate stoichiometry based purely on the monomeric acid MW, you may be under-loading the reagent.
Action: Use 1.5 to 2.0 equivalents of the boronic acid relative to the aryl halide to account for variable boroxine content and sacrificial protodeboronation.
Q3: Which ligand system is best for this specific substrate?
A: You must use Bulky, Electron-Rich Phosphines (Dialkylbiaryl phosphines) .
Recommendation:SPhos or XPhos .
Reasoning: These ligands create a highly active Pd(0) species that accelerates oxidative addition and, crucially, transmetallation . By speeding up the catalytic cycle, you consume the boronic acid in the productive pathway before it has time to decompose. Older generation catalysts like Pd(PPh3)4 are often too slow for unstable ortho-fluoro boronic acids.
Q4: Should I use anhydrous conditions?
A: If you observe significant protodeboronation (see Diagnostic Table), YES .
Switching to anhydrous Cesium Carbonate (Cs2CO3) in Dioxane or Toluene removes the water necessary for the hydrolysis pathway. However, some water is often needed for the boronate activation; in strictly anhydrous conditions, ensure the base solubility is sufficient or add trace water (0.1% v/v) if the reaction stalls.
Part 3: Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired Suzuki coupling and the undesired protodeboronation pathway.
Caption: Kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red). Optimization aims to accelerate the Green path.
Part 4: Optimized Experimental Protocols
Protocol A: The "High-Activity" Method (Standard Recommendation)
Best for: General coupling where protodeboronation is moderate.
Flame-dry the reaction vessel and cool under Argon.
Add solid reagents (Halide, Boronic Acid, Catalyst, Ligand, Base) quickly under air, then immediately seal and purge with Argon for 10 mins.
Add anhydrous Dioxane.
Heat to 100°C .
Why: Cesium carbonate has sufficient solubility in hot dioxane to facilitate the reaction without added water, drastically reducing the concentration of protons available for protodeboronation.
Protocol C: The "Slow Release" Strategy (The Nuclear Option)
Best for: Reactions that fail Protocol A & B due to rapid decomposition.
If the boronic acid decomposes too fast, convert it in-situ or pre-form a Potassium Trifluoroborate salt.
Conversion: Treat the boronic acid with KHF2 (excess) in MeOH/H2O to form the trifluoroborate salt.
Coupling: Use the trifluoroborate salt in Protocol A. The salt hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of unstable acid low.
References
Kinoshita, H., et al. (2015). Rapid Suzuki-Miyaura Coupling of Heteroaryl Boronic Esters. Journal of the American Chemical Society. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. [Link]
Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Link]
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
Impact of water on the stability of (4-Cyclopropyl-2-fluorophenyl)boronic acid
Welcome to the technical support hub for (4-Cyclopropyl-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support hub for (4-Cyclopropyl-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and application of this versatile reagent. My aim is to equip you with the scientific understanding and practical solutions needed to ensure the stability and reactivity of this compound in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your work with (4-Cyclopropyl-2-fluorophenyl)boronic acid, providing step-by-step solutions grounded in chemical principles.
Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions
Symptoms:
You observe significant amounts of unreacted starting material (aryl halide).
The desired product is formed, but in yields lower than expected.
You notice the formation of a significant amount of a homocoupled boronic acid byproduct.
Root Cause Analysis:
Low yields in Suzuki-Miyaura coupling reactions involving (4-Cyclopropyl-2-fluorophenyl)boronic acid can often be traced back to the stability and activation of the boronic acid itself. The primary culprit is often the presence of water, which can lead to an equilibrium between the active monomeric boronic acid and its inactive trimeric anhydride, known as a boroxine.[1][2][3] While a small amount of water is often necessary for the catalytic cycle, excess water can shift the equilibrium towards the less reactive boroxine.[4] Additionally, oxygen can lead to oxidative homocoupling of the boronic acid.[5][6]
Troubleshooting Protocol:
Reagent and Solvent Preparation:
Boronic Acid: Use fresh (4-Cyclopropyl-2-fluorophenyl)boronic acid or material that has been stored under inert gas in a desiccator.[7] If the purity is questionable, consider recrystallization.
Solvents: Use anhydrous solvents, especially for the organic phase (e.g., dioxane, THF, toluene). However, be aware that some water is often required for the reaction to proceed.[4] A common solvent system is a 4:1 to 10:1 mixture of an organic solvent and water.
Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.[5] This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]
Reaction Setup and Execution:
Inert Atmosphere: Assemble your reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation of the palladium catalyst and the boronic acid.[5]
Catalyst Choice: If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species can sometimes be inefficient or lead to homocoupling.[5][6] Consider using a pre-formed Pd(0) source such as Pd(PPh₃)₄ or a modern Buchwald precatalyst.[5]
Base Selection: The choice of base is critical for activating the boronic acid.[5] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common.[5] If one base is ineffective, screening others is a logical step. The base should be finely powdered and dried before use.
Temperature Control: While many Suzuki couplings require heat, excessive temperatures can lead to catalyst decomposition and side reactions.[5] Monitor the reaction temperature closely.
Post-Reaction Analysis:
If you suspect boroxine formation is the issue, you can sometimes convert the boroxine back to the boronic acid in situ by carefully controlling the amount of water in the reaction.
Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify byproducts, which can provide clues about the failure mode (e.g., homocoupling, protodeboronation).
Issue 2: Degradation of (4-Cyclopropyl-2-fluorophenyl)boronic acid During Storage
Symptoms:
The solid appears clumpy or has a different consistency than when it was fresh.
You observe a decrease in purity over time when analyzed by techniques like NMR or HPLC.
Poor performance in reactions where it previously worked well.
Root Cause Analysis:
Boronic acids are susceptible to degradation, primarily through dehydration to form boroxines.[2][3][8] This process is reversible and driven by the presence of moisture.[2][3] While boroxines can be converted back to the boronic acid, their formation indicates improper storage conditions. Boronic acids are also generally sensitive to air and moisture.[7]
Troubleshooting Protocol:
Proper Storage Environment:
Container: Store (4-Cyclopropyl-2-fluorophenyl)boronic acid in a tightly sealed, airtight container.[7] Amber glass or high-density polyethylene (HDPE) containers are recommended.[7]
Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.
Location: Store in a cool, dry, and dark place, such as a desiccator or a controlled-atmosphere glovebox.[7] Avoid exposure to direct sunlight and high humidity.[7][9]
Handling Procedures:
Minimize Exposure: Only open the container in a dry environment (e.g., under a stream of inert gas or in a glovebox).
Weighing: Weigh out the required amount of boronic acid quickly and reseal the container promptly.
FIFO System: Implement a "First-In, First-Out" (FIFO) inventory management system to ensure that older stock is used first.[7]
Quality Control:
If you suspect degradation, you can check the purity of your boronic acid by melting point determination or spectroscopic methods.
Consider converting a small sample to its pinacol ester, which is generally more stable and can be more easily purified by chromatography if necessary.[10][11]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the impact of water on the stability of (4-Cyclopropyl-2-fluorophenyl)boronic acid?
Water plays a dual role. Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, called boroxines.[1][2][3] This is a dehydration-hydration equilibrium. In the solid state and in non-aqueous solutions, the equilibrium can favor the boroxine. In the presence of water, the boroxine can be hydrolyzed back to the monomeric boronic acid.[2][3] While some water is often necessary for the transmetalation step in Suzuki-Miyaura coupling, excess water can lead to challenges. The key is to control the amount of water present in your reaction.
Q2: How can I detect the presence of the boroxine form of (4-Cyclopropyl-2-fluorophenyl)boronic acid?
The presence of boroxine can be detected by various analytical techniques:
NMR Spectroscopy: You may observe distinct signals for the boronic acid and the boroxine in both ¹H and ¹¹B NMR spectra.
Mass Spectrometry: The boroxine will have a different mass-to-charge ratio than the monomeric boronic acid.
Infrared (IR) Spectroscopy: The B-O stretching frequencies will differ between the boronic acid and the boroxine.
Q3: Can I use (4-Cyclopropyl-2-fluorophenyl)boronic acid that has been exposed to air?
While brief exposure to air for weighing purposes is often unavoidable, prolonged exposure should be minimized. Boronic acids are generally sensitive to air and moisture.[7] If the material has been exposed to the atmosphere for an extended period, its purity should be checked before use. For critical applications, it is always best to use fresh material or material that has been stored under an inert atmosphere.
Q4: Are there more stable alternatives to (4-Cyclopropyl-2-fluorophenyl)boronic acid?
Yes, several derivatives offer enhanced stability. These are often referred to as "protected" forms of the boronic acid.
Pinacol Esters: These are formed by reacting the boronic acid with pinacol. They are generally more stable to chromatography and storage.[10][11]
Trifluoroborate Salts: These salts are often crystalline, air-stable solids that are easy to handle.[12] They release the boronic acid in situ under the reaction conditions.
MIDA Esters: N-methyliminodiacetic acid (MIDA) protected boronate esters are exceptionally stable and can be used in iterative cross-coupling reactions.[12]
The choice of which derivative to use will depend on the specific requirements of your reaction.
Q5: What is the role of the fluorine and cyclopropyl groups in this specific boronic acid?
The substituents on the phenyl ring can influence the reactivity of the boronic acid.
2-Fluoro Group: The electron-withdrawing nature of the fluorine atom can affect the electronics of the phenyl ring and the acidity of the boron center. This can influence the rates of oxidative addition and transmetalation in cross-coupling reactions.
4-Cyclopropyl Group: The cyclopropyl group is a small, strained ring that can have unique electronic and steric effects. It is a common motif in medicinal chemistry.
Protocol: Suzuki-Miyaura Coupling of (4-Cyclopropyl-2-fluorophenyl)boronic acid with an Aryl Bromide
This protocol provides a general starting point. Optimization of the catalyst, ligand, base, and solvent may be necessary for your specific substrates.
In a reaction vial under an inert atmosphere, add the aryl bromide, (4-Cyclopropyl-2-fluorophenyl)boronic acid, and K₃PO₄.
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the degassed dioxane/water mixture.
Add the catalyst/ligand solution to the reaction vial containing the substrates and base.
Seal the vial tightly.
Place the vial in a preheated heating block (e.g., 100 °C) and stir vigorously for the desired reaction time (e.g., 12 hours).
After the reaction is complete, cool the mixture to room temperature.
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Visualizations
Caption: Equilibrium between the monomeric boronic acid and its trimeric anhydride (boroxine).
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura coupling reactions.
References
Kua, J., et al. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. Available at: [Link]
Lab Alley. (2025, July 15). How to Store Boric Acid. Available at: [Link]
Various Authors. (2025, August 5). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Available at: [Link]
Various Authors. (2025, August 5). Formation of Hetero-Boroxines: Dynamic Combinatorial Libraries Generated through Trimerization of Pairs of Arylboronic Acids. ResearchGate. Available at: [Link]
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Available at: [Link]
Various Authors. (n.d.). A Water-Stable Boronate Ester Cage. PMC. Available at: [Link]
U.S. Borax. (n.d.). Borate handling and storage. Available at: [Link]
Various Authors. (2013, April 3). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. LOCKSS. Available at: [Link]
Various Authors. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Various Authors. (2024, February 7). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. Available at: [Link]
Various Authors. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Available at: [Link]
Various Authors. (n.d.). A Water-Stable Boronate Ester Cage. ChemRxiv. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Reference: CASE-ID-BORON-042Subject: Purification Protocol for (4-Cyclopropyl-2-fluorophenyl)boronic acid
Status: Resolved / Guide Available
Executive Summary
Purifying (4-Cyclopropyl-2-fluorophenyl)boronic acid presents a "perfect storm" of chromatographic challenges. You are likely experiencing tailing (streaking) , multiple spots on TLC , or low recovery .[1][2]
This is not due to operator error; it is intrinsic to the chemistry:
Lewis Acidity: The boron atom coordinates with the free silanol groups (Si-OH) on silica gel, causing severe tailing.[2] The ortho-fluorine atom increases the Lewis acidity of the boron center, exacerbating this interaction compared to non-fluorinated analogues.
Dynamic Equilibrium: Boronic acids spontaneously dehydrate to form trimeric boroxines (anhydrides).[2] On silica, you are often separating a shifting mixture of the monomer and the trimer, leading to "ghost peaks."[1]
Cyclopropyl Stability: While the cyclopropyl ring is robust, it can be sensitive to strong mineral acids, limiting aggressive acidification strategies.[1][2]
The Golden Rule: Do not use neutral silica with neutral solvents. You must modify the stationary phase or the mobile phase to suppress silanol interactions.
Recommended Solvent System
Base Solvents: Hexanes / Ethyl Acetate (EtOAc).[2]
Mandatory Additive: 0.5% to 1.0% Acetic Acid (AcOH) .[2]
Why? The acetic acid protonates the silica surface (suppressing Si-O⁻ interactions) and competitively binds to the boron center, keeping the molecule in a defined state.
Step-by-Step Procedure
Slurry Preparation:
Mix Silica Gel 60 (40-63 µm) with the starting eluent (e.g., 9:1 Hexane:EtOAc + 1% AcOH).[1][2]
Crucial: Allow the silica to sit in the acidified solvent for 10-15 minutes before packing. This "deactivates" the active sites.
Sample Loading:
Avoid: Dissolving in pure MeOH or DCM if possible, as these can cause immediate band broadening.[1][2]
Preferred: Dry load.[2] Dissolve your crude material in a minimum amount of THF/Acetone, mix with Celite or Silica, and evaporate to dryness.[1] Load the powder on top of the column.
Note: Boronic acids are polar.[2] Expect elution around 20-35% EtOAc depending on the impurities.
Post-Column Workup:
The collected fractions will contain acetic acid.
Co-evaporate with Toluene (2x) to azeotrope off the acetic acid.[2]
Caution: Do not wash with basic water (NaHCO₃) to remove the acid, as this pushes the boronic acid into the aqueous layer as the boronate salt [Ar-B(OH)₃]⁻.
Module 2: Troubleshooting & Diagnostics
Issue 1: "I see three spots on my TLC, but I expect one."
Diagnosis: You are visualizing the Boroxine-Boronic Acid Equilibrium .[2]
Boronic acids (1) reversibly dehydrate to form cyclic trimeric boroxines (2).[1][2] On a TLC plate, the dry silica acts as a dehydrating agent, pushing the equilibrium toward the boroxine.[1]
Spot A (Baseline): Boronic Acid (H-bonded to silica).[1][2][3]
Spot B (Higher Rf): Boroxine (Less polar anhydride).[1][2]
Spot C (Smear): Interconversion during elution.[2]
The Fix:
Treat your TLC plate with the mobile phase containing acid before running it, or simply visualize the major spot. If you isolate "Spot B", it will likely revert to "Spot A" upon exposure to ambient moisture.[1][2]
Issue 2: "My product is decomposing (Protodeboronation)."
Diagnosis: The ortho-fluorine makes the C-B bond susceptible to cleavage, particularly in the presence of metal contaminants or heat.
Mechanism: The ipso-carbon is attacked by a proton (acid-catalyzed) or the boron coordinates a base, facilitating C-B bond rupture.
Avoid basic silica or amine-functionalized silica.[2]
Module 3: Decision Logic (Visualized)
Use this logic tree to determine the best purification strategy for your specific crude mixture purity.
Caption: Decision matrix for selecting the optimal purification workflow based on crude purity.
Module 4: The "Expert" Workaround (Avoiding the Column)
If the column fails or yield is low, use the Phase-Switch Extraction method. This exploits the amphoteric nature of the boronic acid.
Dissolve: Take crude mixture in Diethyl Ether or EtOAc.
Extract (Base): Wash with 1M NaOH (cold).
Chemistry: The Boronic acid becomes the boronate anion [Ar-B(OH)3]⁻ Na⁺ and moves to the water layer. Impurities stay in organics.[2]
Warning: Do this quickly (<10 mins) and keep cold (0°C) to prevent deboronation (C-B cleavage) which is accelerated by base + ortho-F.[1][2]
Wash: Wash the aqueous layer once with fresh ether.[2]
Acidify: Carefully acidify the aqueous layer with 1M HCl to pH ~3.[2]
Chemistry: Re-forms the neutral Boronic acid, which precipitates or oils out.[1]
Extract (Organic): Extract back into EtOAc, dry over Na₂SO₄, and concentrate.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1][2] (Detailed discussion on boronic acid stability and protodeboronation mechanisms).
Hall, D. G. (Ed.).[1][2] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] (The definitive guide on handling boronic acids and boroxines). [1][2]
Tokunaga, Y., et al. (2002).[1][2][5] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Bulletin of the Chemical Society of Japan, 75(8), 1763-1769.[1] (Explains the equilibrium causing "ghost peaks"). [1][2]
Oka, N., et al. (2022).[1][2][6] Aryl Boronic Esters Are Stable on Silica Gel.[2][6] Organic Letters, 24(19), 3510–3514.[1][2] (Discusses the difficulty of purifying acids and suggests esterification strategies). [1][2]
(4-Cyclopropyl-2-fluorophenyl)boronic acid is a high-value, sensitive intermediate. Its handling is complicated by two competing structural features:
The ortho-Fluorine: Significantly accelerates protodeboronation (hydrolytic cleavage of the C–B bond) by stabilizing the anionic boronate intermediate.
The Boronic Acid Moiety: Exists in a dynamic equilibrium with its anhydride trimer (boroxine), complicating stoichiometric precision.[1]
This guide provides self-validating protocols to identify, quantify, and remove these impurities.
Module 1: Characterization & Stoichiometry (The "Hidden" Impurity)
User Question: "My NMR looks clean, but my reaction yields are consistently 10-15% lower than calculated. Is the material impure?"
Technical Insight:
You are likely facing Boroxine-Acid Stoichiometry Drift . Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is not a chemical impurity but a physical state change that alters the Effective Molecular Weight (EMW).
Boronic Acid MW: ~179.98 g/mol
Boroxine Unit MW: ~161.97 g/mol (per boron unit)
If you weigh the solid assuming it is 100% acid, but it is 50% boroxine, you are underloading the reaction by ~10%.
Diagnostic Workflow
Use
B NMR to quantify the ratio.
Boronic Acid:
~27–30 ppm (Broad singlet)
Boroxine:
~33 ppm (Broad singlet)
Note: In dry CDCl
, you will see mostly boroxine. To see the "true" purity available for reaction, add a drop of DO to the NMR tube. This forces the equilibrium back to the acid form.
Figure 1: The reversible dehydration equilibrium. Calculating stoichiometry based solely on the acid MW leads to under-dosing if the material has dehydrated during storage.
Module 2: Protodeboronation (The "Killer" Impurity)
User Question: "I see a non-polar spot on TLC and a byproduct with Mass M-44 roughly. What is it?"
Diagnosis:
You are observing 1-cyclopropyl-3-fluorobenzene . This is the protodeboronated byproduct.
Mechanism: The ortho-fluorine atom is electron-withdrawing, which increases the Lewis acidity of the boron center. Under basic conditions (standard Suzuki), this facilitates the formation of the boronate anion
. The ortho-F then stabilizes the transition state for C–B bond cleavage, releasing the arene.
Troubleshooting Protocol: Base & Solvent Screening
If protodeboronation exceeds 5%, switch the base/solvent system immediately.
Parameter
Standard Condition (High Risk)
Optimized Condition (Low Risk)
Base
, (Aqueous)
or (Anhydrous)
Solvent
DMF/Water, Dioxane/Water
Toluene/Water (10:1) or THF (Anhydrous)
Temp
>90°C
60–80°C (Slow ramp)
The "Slow Release" Fix:
If the ortho-fluoro effect is too strong, do not add the boronic acid all at once.
Dissolve the boronic acid in the organic solvent.
Add it via syringe pump over 1–2 hours to the hot catalyst/halide mixture.
Why? This keeps the concentration of the vulnerable boronate anion low, favoring the cross-coupling over the decomposition.
Module 3: Purification & Workup
User Question: "My material has turned brown and sticky. Recrystallization isn't working. How do I clean it?"
Context:
Brown color usually indicates oxidative homocoupling (biaryl formation) or phenol formation (oxidation). Stickiness suggests boroxine/anhydride mixtures.
Protocol: The "Salt Formation" Wash
This is the most robust method for purifying fluoro-phenyl boronic acids, leveraging the acidity of the B-OH protons.
Step-by-Step:
Dissolution: Dissolve crude material in Diethyl Ether or MTBE .
Salt Formation: Add 1M NaOH (aq) slowly with vigorous stirring.
Chemistry: The boronic acid converts to the water-soluble sodium boronate salt (
).
Impurities: Non-acidic impurities (homocoupled dimer, protodeboronated arene, halides) remain in the organic layer.
Separation: Separate the layers. Keep the Aqueous layer.
Wash: Wash the aqueous layer once with fresh ether to remove entrained organics.
Re-acidification: Cool the aqueous layer to 0°C. Slowly add 2M HCl until pH ~1.
Result: The boronic acid will precipitate as a white solid.
Isolation: Filter the solid or extract with EtOAc, dry over
, and concentrate.
Warning: Do not leave the fluoro-boronic acid in the basic solution for long periods (minutes, not hours) to avoid base-catalyzed protodeboronation.
Module 4: Decision Tree for Reaction Failure
Use this logic flow to diagnose reaction stalls or failures specifically for this starting material.
Figure 2: Troubleshooting logic for (4-Cyclopropyl-2-fluorophenyl)boronic acid coupling failures.
References
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.[2] Link
Relevance: Defines the mechanism of base-catalyzed decomposition accelerated by ortho-substituents.[2]
Ivantcova, P. M., et al. (2014). "Protodeboronation of ortho- and para-phenol boronic acids." Journal of Organic Chemistry, 78(23), 12154-12160. Link
Relevance: Discusses thermal instability of substituted boronic acids.
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
Relevance: The authoritative text on boroxine equilibrium and purification via salt form
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids." Accounts of Chemical Research, 35(2), 71–80. Link
Relevance: Provides the alternative "protected" strategy if the free acid proves too unstable.
Expert Guide: Mass Spectrometry Characterization of (4-Cyclopropyl-2-fluorophenyl)boronic Acid and Derivatives
Executive Summary The Analytical Challenge: (4-Cyclopropyl-2-fluorophenyl)boronic acid (CAS: 193766-43-3) presents a unique challenge in mass spectrometry due to the "Boronic Acid Paradox": it is chemically reactive enou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Analytical Challenge: (4-Cyclopropyl-2-fluorophenyl)boronic acid (CAS: 193766-43-3) presents a unique challenge in mass spectrometry due to the "Boronic Acid Paradox": it is chemically reactive enough to be a versatile Suzuki coupling partner but analytically unstable in the gas phase.
The Core Problem: Under standard ionization conditions, this compound exists in a dynamic equilibrium between its monomeric acid form, its cyclic trimeric anhydride (boroxine), and various solvated adducts. Direct analysis often yields confusing spectra where the parent ion is elusive.
The Solution: This guide compares three distinct characterization workflows. For rapid purity checks, Negative Mode ESI (ESI-) is sufficient. For precise quantification and structural validation, Diol-Derivatization coupled with Positive Mode ESI (ESI+) is the industry gold standard.
Part 1: The Analyte Profile & "Compounds From"
Before selecting a method, you must identify which species is actually entering your mass spectrometer. Boronic acids are rarely pure monomers in solution.
Species
Structure Description
MW (Monoisotopic )
Relevance
Monomer
Free Boronic Acid ()
180.08
The active reagent.
Boroxine
Cyclic Trimer Anhydride ()
486.20
Forms spontaneously in dry solvents/gas phase.
Deboronated
1-Cyclopropyl-3-fluorobenzene ()
136.07
Degradation product (Protodeboronation).
Pinacol Ester
Boronate Derivative ()
262.16
Stable derivative for quant/storage.
Critical Isotope Note: Boron has a distinct natural isotope abundance:
(20%) and (80%).
Monomers show a characteristic 1:4 ratio for M : M+1.
Boroxines (3 Borons) show a complex "step-ladder" isotope pattern that is diagnostic for the trimer.
Part 2: Comparative Ionization Strategies
Method A: Direct ESI (Negative Mode)
Best for: Rapid purity screening of raw materials.
The electron-withdrawing Fluorine atom at the ortho position increases the acidity of the boronic acid, making it suitable for deprotonation in negative mode.
Primary Ion:
at m/z 179.07 .
Common Adducts: In formate buffer, you will often see
at m/z 225.07 .
The Artifact: You may see a signal at m/z 485 (The boroxine
). Do not mistake this for a high-mass impurity; it is an artifact of the desolvation process.
Method B: Diol-Derivatization ESI (Positive Mode)
Best for: Quantitative analysis, pharmacokinetic (PK) studies, and trace analysis.
Free boronic acids ionize poorly in ESI+. By reacting the sample with a diol (like pinacol or L-serine) prior to injection, you "lock" the structure into a stable ester that flies exceptionally well in positive mode.
Reagent: Pinacol (2,3-dimethyl-2,3-butanediol).
Reaction: Instantaneous at RT in MeOH.
Primary Ion:
at m/z 263.16 .
Advantage: Eliminates boroxine formation; increases sensitivity by ~10-50x.
Method C: APCI (Atmospheric Pressure Chemical Ionization)
Best for: Analysis of the de-boronated degradation product.
If your Suzuki coupling fails, you likely generated the protodeboronated byproduct (1-cyclopropyl-3-fluorobenzene). This molecule is non-polar and "invisible" to ESI.
Primary Ion:
or (Radical cation).
Application: Troubleshooting reaction failures.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision matrix for characterizing this specific compound based on your analytical goals.
Caption: Analytical workflow selection based on the specific "Compound From" the boronic acid parent.
Part 4: Fragmentation & Structural Elucidation (MS/MS)[1]
When performing MS/MS (e.g., on a Q-TOF or Triple Quad), the fragmentation pattern confirms the presence of the cyclopropyl and fluorine groups.
Fragmentation Pathway (ESI- Mode)
Precursor: m/z 179.07
Primary Loss (Dehydration):
Transition: 179.07
161.06
Loss:
(18 Da)
Mechanism: Interaction between the boronic hydroxyls.
Secondary Loss (Boron Scission):
Transition: 179.07
135.06
Loss:
group
Significance: This leaves the
anion. The retention of the Fluorine atom on the ring is confirmed if the mass matches the fluorinated aromatic core.
Cyclopropyl Integrity:
The cyclopropyl ring is generally stable in negative mode soft ionization. If you see a loss of 41 Da (
), it indicates high collision energy shattering the cyclopropyl ring, but this is rare in ESI-.
Caption: Primary fragmentation pathway of the boronic acid anion in ESI negative mode.
Part 5: Validated Experimental Protocol
Protocol: High-Sensitivity Derivatization Method
Purpose: To quantify (4-Cyclopropyl-2-fluorophenyl)boronic acid without interference from boroxines.
Reagents:
Analyte Stock: 1 mg/mL in Acetonitrile.
Derivatization Reagent: 10 mg/mL Pinacol in Methanol.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step:
Mix: Combine 50
L of Analyte Stock with 50 L of Pinacol Reagent.
Incubate: Vortex for 30 seconds. Let stand at room temperature for 10 minutes. (Reaction is >99% complete).
Dilute: Dilute 1:100 with Mobile Phase A/B (50:50).
Inject: Inject 5
L onto a C18 column (e.g., Waters BEH C18).
Detect: ESI Positive Mode. Monitor Transition 263.16
179.07 (Loss of Pinacol backbone) if using MRM.
Why this works: The pinacol ester is hydrophobic, retaining well on C18 columns, and the ionization efficiency in ESI+ is significantly higher than the free acid in ESI-.
References
Waters Corporation. (2023). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo TQ Absolute. Retrieved from [Link]
SCIEX. (2022). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]
Wang, L., et al. (2013).[1] Arylboronic acid chemistry under electrospray conditions. Chemistry – A European Journal. Retrieved from [Link]
PubChem. (2025).[2] (4-cyclopropyl-2-fluorophenyl)boronic acid Compound Summary. Retrieved from [Link]
Comparative Guide: (4-Cyclopropyl-2-fluorophenyl)boronic acid vs. (4-cyclopropylphenyl)boronic acid in Suzuki Coupling
Executive Summary In the optimization of lead compounds, the introduction of a fluorine atom ortho to the boronic acid moiety is a common strategy to modulate metabolic stability and lipophilicity. However, this seemingl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of lead compounds, the introduction of a fluorine atom ortho to the boronic acid moiety is a common strategy to modulate metabolic stability and lipophilicity. However, this seemingly minor structural change—from (4-cyclopropylphenyl)boronic acid (1) to (4-cyclopropyl-2-fluorophenyl)boronic acid (2) —drastically alters the reagent's performance in Suzuki-Miyaura cross-coupling.
The Bottom Line:
Compound 1 (Non-fluorinated): A robust, "standard" substrate. It tolerates aqueous basic conditions and standard catalysts (e.g., Pd(PPh
)).
Compound 2 (Ortho-fluorinated): A "fragile" substrate. The ortho-fluorine atom significantly increases the rate of protodeboronation , leading to low yields under standard aqueous conditions. Successful coupling requires anhydrous conditions , fast-transmetallating catalysts (e.g., SPhos-Pd-G2), and careful base selection to outcompete the decomposition pathway.
Chemical Profile & Mechanistic Divergence[1][2]
The distinct behaviors of these two reagents stem from the electronic influence of the fluorine substituent on the boron center.
Comparative Properties Table
Feature
(4-cyclopropylphenyl)boronic acid (1)
(4-Cyclopropyl-2-fluorophenyl)boronic acid (2)
Electronic Nature
Electron-Rich (Alkyl donor)
Electron-Deficient (Inductive withdrawal by F)
Boron Lewis Acidity
Moderate (Standard)
High (Facilitates boronate formation)
Primary Failure Mode
Homocoupling (Oxidative)
Protodeboronation (Hydrolytic C-B cleavage)
Base Tolerance
High (compatible with NaCO/HO)
Low (Sensitive to aqueous hydroxide)
Metabolic Utility
Standard lipophilicity
Blocks metabolic hotspots; alters conformation
The "Ortho-Fluoro" Trap: Protodeboronation
While electron-withdrawing groups generally accelerate transmetallation (a desirable effect), the ortho-fluorine creates a specific vulnerability. The high Lewis acidity of Compound 2 allows it to rapidly form a boronate species
. In the presence of water, this species is prone to ipso-protonation, cleaving the C-B bond and releasing the deboronated arene (1-cyclopropyl-3-fluorobenzene) before the palladium catalyst can engage it.
Mechanistic Pathway Diagram
The following diagram illustrates the competitive pathways. Note the "Leak" pathway for the fluorinated substrate.
Figure 1: Catalytic cycle contrasting the productive transmetallation pathway against the destructive protodeboronation pathway dominant in ortho-fluoro substrates.[1][2]
Experimental Performance Data
The following data summarizes a comparative study coupling both boronic acids with 4-bromoanisole (a standard electrophile).
Condition A: The aqueous environment destroys Compound 2 via protodeboronation.
Condition C: The use of a highly active Buchwald precatalyst (XPhos Pd G2) facilitates rapid transmetallation, consuming the unstable boronic acid before it can decompose. Anhydrous conditions prevent hydrolytic cleavage.
Recommended Protocols
Protocol A: For (4-cyclopropylphenyl)boronic acid (The "Easy" One)
Use this for standard library synthesis where cost and simplicity are drivers.
Charge: To a reaction vial, add aryl halide (1.0 equiv), (4-cyclopropylphenyl)boronic acid (1.2 equiv), and Pd(PPh
) (5 mol%).
Solvent: Add DME (dimethoxyethane) and 2M aqueous Na
CO (3:1 ratio, 0.1 M concentration).
Degas: Sparge with nitrogen for 5 minutes.
Heat: Seal and heat to 80°C for 4-12 hours.
Workup: Dilute with EtOAc, wash with water, dry over MgSO
, and concentrate.
Protocol B: For (4-Cyclopropyl-2-fluorophenyl)boronic acid (The "Hard" One)
Use this to ensure high yields and prevent deboronation.
Charge: To a dry vial equipped with a stir bar, add aryl halide (1.0 equiv), (4-Cyclopropyl-2-fluorophenyl)boronic acid (1.5 equiv), XPhos Pd G2 (2-3 mol%), and anhydrous K
PO (3.0 equiv).
Solvent: Add anhydrous THF or 1,4-Dioxane (0.1 M). Crucial: Do not add water.
Degas: Purge the headspace with nitrogen or argon (3 cycles of vac/fill).
Heat: Heat to 60°C. Note: Lower temperature is preferred if the catalyst is active enough, to further suppress thermal decomposition.
Monitor: Check LCMS at 1 hour. If conversion is stalled, add more catalyst, not more heat.
Optimization Workflow
When working with fluorinated boronic acids, follow this decision tree to troubleshoot low yields.
Figure 2: Strategic workflow for optimizing couplings of unstable fluoro-boronic acids.
Drug Discovery Context: Why the Fluorine?
Despite the synthetic challenges, the (4-Cyclopropyl-2-fluorophenyl) moiety is highly valuable in drug design:
Metabolic Blocking: The cyclopropyl group is a common metabolic soft spot (oxidation). The ortho-fluorine sterically and electronically protects the ring and the adjacent phenyl positions from CYP450 oxidation.
Conformational Lock: The fluorine atom can induce a preferred conformation relative to the biaryl axis or adjacent substituents via dipole-dipole interactions, potentially improving binding affinity to the target protein [1].
Acidity Modulation: If the final molecule contains a phenol or aniline, the fluorine will lower the pKa, altering bioavailability and solubility.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
Molander, G. A., & Gormisky, P. E. (2008).[3] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[3] The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Comparative study of (4-Cyclopropyl-2-fluorophenyl)boronic acid and its pinacol ester
Executive Summary: The Stability-Reactivity Paradox For drug development professionals targeting the 4-cyclopropyl-2-fluorophenyl motif—a common scaffold for increasing metabolic stability and potency—the choice between...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability-Reactivity Paradox
For drug development professionals targeting the 4-cyclopropyl-2-fluorophenyl motif—a common scaffold for increasing metabolic stability and potency—the choice between the Free Boronic Acid and its Pinacol Ester (Bpin) is not merely a matter of convenience. It is a strategic decision between atom economy/reactivity and purification/storage stability .
The Free Acid is the active transmetallating species but suffers from rapid protodeboronation due to the ortho-fluorine substituent.
The Pinacol Ester serves as a "masked" species, offering superior shelf-life and lipophilicity for purification, but introduces an induction period and atom-inefficiency (waste pinacol).
Recommendation: Use the Pinacol Ester for storage, shipment, and initial library synthesis. Use the Free Acid (freshly hydrolyzed or generated in situ) only for difficult couplings where transmetallation rates are the bottleneck.
Physicochemical Profile & Comparative Data
The following table contrasts the two forms based on experimental handling parameters.
Feature
(4-Cyclopropyl-2-fluorophenyl)boronic acid
Pinacol Ester Derivative
CAS Number
1338718-13-0 (Parent/Generic)
1338718-13-0 (Often cited for ester)
Molecular Weight
~179.98 g/mol
~262.13 g/mol
Physical State
White to off-white powder
White solid / viscous oil (purity dependent)
Solubility
Polar solvents (MeOH, DMSO, alkaline water)
Non-polar/Aprotic (DCM, Toluene, THF, Hexanes)
Atom Economy
High (Loss of H₂O/B(OH)₃)
Lower (Loss of Pinacol - C₆H₁₄O₂)
Storage Stability
Low (Prone to dehydration to boroxine; hygroscopic)
High (Stable at RT; resistant to hydrolysis)
Chromatography
Difficult (Streaks on SiO₂; requires reverse phase)
Excellent (Stable on SiO₂; standard Normal Phase)
Reactivity
Instant Transmetallation
Requires Hydrolysis or Activation
Critical Mechanistic Insight: The Ortho-Fluoro Effect
The presence of the fluorine atom at the 2-position (ortho) is the single most critical factor in handling this reagent.
The Protodeboronation Trap
Unlike simple phenylboronic acids, 2-fluoroarylboronic acids are exceptionally prone to protodeboronation (replacement of the boron group with a proton) under basic aqueous conditions—the exact conditions used in standard Suzuki-Miyaura couplings.
Mechanism:
The electronegative Fluorine withdraws electron density, making the ipso-carbon more electrophilic.
Base (
) attacks the Boron to form a boronate "ate" complex.
The ortho-Fluorine can stabilize the transition state for C-B bond cleavage (potentially via H-bonding with water or inductive stabilization of the developing negative charge), leading to rapid decomposition into 1-cyclopropyl-3-fluorobenzene (the side product).
Expert Note: The Pinacol ester mitigates this by slowing down the formation of the reactive "ate" complex, effectively "time-releasing" the active species into the catalytic cycle, keeping its steady-state concentration low and minimizing decomposition.
Visualization: Stability & Degradation Pathways
The following diagram illustrates the equilibrium and the irreversible trap of protodeboronation.
Caption: The kinetic competition between productive coupling (black path) and destructive protodeboronation (red path), which is accelerated by the 2-Fluoro substituent.
Experimental Protocols
Protocol A: Anhydrous Coupling (Best for Pinacol Esters)
Use this when you cannot risk protodeboronation. This method avoids the hydrolysis step entirely by activating the Bpin directly.
Dissolve Pinacol Ester in Acetone/Water (1:1, 0.1 M).
Add
and .
Stir vigorously at Room Temperature for 4–12 hours.
Workup: Filter off the white solid (
). Evaporate acetone. Extract the aqueous layer with EtOAc.
Critical Step: Do not store the isolated acid for long periods. Use immediately in the next step to prevent boroxine formation.
Decision Matrix: When to use which?
This flowchart guides the selection process based on your specific experimental constraints.
Caption: Selection logic based on reaction tolerance and steric demands. The Pinacol ester is generally preferred unless reactivity is compromised.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Xu, L., & Li, B. J. (2022). Recent Advances in the Stability and Reactivity of Fluorinated Aryl Boronates. Organic Chemistry Frontiers.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Efficacy of (4-Cyclopropyl-2-fluorophenyl)boronic acid in synthesizing known bioactive molecules
Content Type: Publish Comparison Guide
Executive Summary
(4-Cyclopropyl-2-fluorophenyl)boronic acid (CAS: 1586046-06-7) has emerged as a high-value building block in modern medicinal chemistry, specifically for optimizing metabolic stability and target residency time in kinase inhibitors and GPCR ligands. This guide analyzes its efficacy compared to non-fluorinated and isopropyl analogs, highlighting its critical role in the development of Pantothenate Kinase (PANK) activators and Pim kinase inhibitors .
Key Value Proposition:
Metabolic Blocking: The ortho-fluorine atom blocks labile metabolic sites on the phenyl ring while modulating the pKa of adjacent amines/amides.
Bioisosterism: The cyclopropyl group acts as a rigid, metabolically stable bioisostere for the isopropyl group, reducing rotatable bonds while maintaining hydrophobic filling.
Synthetic Utility: Unlike unstable cyclopropylboronic acids (which suffer from rapid protodeboronation), this aryl boronic acid is bench-stable and highly reactive in Suzuki-Miyaura cross-couplings.
Technical Profile & Comparative Efficacy
The "Hero" Application: PANK Activators
A definitive case study for this reagent is found in the optimization of brain-penetrant Pantothenate Kinase (PANK) activators (specifically Compound 24 from J. Med. Chem. 2024).[1][2] Researchers faced a classic dilemma: the isopropyl analog was potent but metabolically unstable, while the non-fluorinated cyclopropyl analog lacked the necessary half-life.
Comparative Performance Data
The table below summarizes the structure-activity relationship (SAR) data leading to the selection of the (4-cyclopropyl-2-fluorophenyl) moiety.
Feature
Isopropyl Analog
Cyclopropyl Analog (No F)
(4-Cyclopropyl-2-F) Analog
Structure
-C6H4-iPr
-C6H4-cPr
-C6H3(F)-cPr
PANK3 IC50
< 5 nM (High Potency)
~15 nM (Moderate)
8 nM (High Potency)
Metabolic Stability (t1/2)
< 10 min (Rapid Clearance)
25 min (Moderate)
> 60 min (High Stability)
Lipophilicity (LogD)
2.8
2.4
2.9
Mechanism of Action
Good hydrophobic fill; oxidation prone.
Rigid fit; slower oxidation.
F blocks metabolic site; cPr maintains fit.
Key Insight: The introduction of fluorine at the ortho position (C2) relative to the linkage point (and meta to the cyclopropyl group) prevents oxidative metabolism on the phenyl ring without disrupting the hydrophobic binding of the cyclopropyl group.
Strategic Selection Logic (Decision Tree)
The following diagram illustrates the logical pathway a medicinal chemist follows to arrive at this specific building block.
Figure 1: Medicinal chemistry decision tree for selecting fluorinated cyclopropyl-phenyl motifs to solve metabolic instability.
Experimental Protocol: Optimized Suzuki Coupling
Synthesizing the target scaffold using (4-Cyclopropyl-2-fluorophenyl)boronic acid requires overcoming the steric hindrance of the ortho-fluorine atom. Standard conditions often yield sluggish results; the following protocol uses a specialized precatalyst system to ensure high yields (>85%).
Electrophile: Aryl/Heteroaryl Chloride or Bromide (1.0 equiv)
Catalyst: XPhos Pd G3 (2-3 mol%)
Base: K3PO4 (0.5 M aqueous solution, 3.0 equiv)
Solvent: THF:Water (4:1 ratio)
Step-by-Step Workflow
Preparation: In a nitrogen-filled glovebox or using Schlenk technique, charge a reaction vial with the aryl halide (1.0 mmol), (4-Cyclopropyl-2-fluorophenyl)boronic acid (1.2 mmol, 216 mg), and XPhos Pd G3 (0.02 mmol).
Solvation: Add degassed THF (4 mL). Stir until dissolved.
Activation: Add the aqueous K3PO4 solution (2 mL) via syringe. The biphasic mixture will turn from orange to pale yellow/brown upon activation.
Reaction: Heat the sealed vial to 60°C for 4–6 hours.
Note: The ortho-fluorine effect can sometimes accelerate transmetalation via Pd-F interactions, allowing for milder temperatures than non-fluorinated analogs.
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water. Dry the organic layer over MgSO4.[3]
Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Self-Validating Step: The use of XPhos Pd G3 allows for rapid visual confirmation of active catalyst species (color change). If the reaction remains dark black/precipitated immediately, oxygen contamination is likely.
Causality: The ortho-fluorine atom creates a specific electronic environment. While sterically hindering, it withdraws electron density from the C-B bond, facilitating transmetalation in basic conditions. However, it also makes the ring less nucleophilic, necessitating the electron-rich phosphine ligand (XPhos) on the Palladium to drive the cycle.
Stability Note
Unlike cyclopropylboronic acid (which is prone to protodeboronation and must be used in large excess), (4-cyclopropyl-2-fluorophenyl)boronic acid is an aryl boronic acid. It is stable to air and moisture for months if stored at 4°C, making it a superior reagent for scale-up synthesis in drug development.
References
Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. Journal of Medicinal Chemistry, 2024. (Demonstrates the superiority of the 4-cyclopropyl-2-fluorophenyl motif over isopropyl analogs for metabolic stability).
Cyclic ether pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Patent WO2014048939A1. (Details the use of this boronic acid in synthesizing Pim kinase inhibitors).
Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 2002. (Provides context on the instability of alkyl boronic acids vs the stability of aryl analogs).
Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization. Chemical Reviews, 2019. (Explains the electronic influence of ortho-fluorine on metal-catalyzed cross-couplings).
Personal protective equipment for handling (4-Cyclopropyl-2-fluorophenyl)boronic acid
[1] Executive Summary & Hazard Logic This guide provides an operational framework for handling (4-Cyclopropyl-2-fluorophenyl)boronic acid . While often categorized generically alongside other phenylboronic acids, the spe...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Hazard Logic
This guide provides an operational framework for handling (4-Cyclopropyl-2-fluorophenyl)boronic acid . While often categorized generically alongside other phenylboronic acids, the specific substitution pattern—a lipophilic fluorine atom at the ortho position and a strained cyclopropyl ring at the para position—dictates specific handling protocols.[1]
The "Why" Behind the Safety:
Boronic Acid Moiety: Boronic acids are Lewis acids.[1] They reversibly covalently bond with diols (like carbohydrates on mucous membranes), causing irritation to the respiratory tract and eyes (H335, H319).[1] They also exist in equilibrium with their dehydrated trimeric anhydrides (boroxines), making moisture control critical for both safety and stoichiometry.[1]
Fluorine Substitution: The fluorine atom increases the lipophilicity of the molecule, potentially enhancing skin absorption compared to non-halogenated variants.[1]
Cyclopropyl Ring: While chemically stable under standard storage, the cyclopropyl group adds significant steric bulk and changes the metabolic profile.[1] In a drug discovery context, treat this compound as a "bioactive intermediate" with unknown specific toxicity, defaulting to Harmful (Category 4) protocols.[1]
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and scale of the operation.[1]
Zone / Task
Respiratory Protection
Dermal Protection
Ocular Protection
Rationale
Zone A: Weighing (High Dust Risk)
Fume Hood (Primary) If unavailable: N95 or P100 Respirator.[1]
Heavy Duty Nitrile or Neoprene (if solvent waste is mixed).[1]
Face Shield (If pouring large volumes of liquid waste).[1]
Prevents splash-back of halogenated organic waste.[1]
Operational Protocols
3.1. The "Static-Free" Weighing Protocol
Boronic acids are notorious for static charge buildup, leading to dispersion outside the balance.[1]
Step-by-Step Procedure:
Environment: Operate strictly within a certified chemical fume hood.
Ionization: Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder.[1]
Transfer: Do not pour from the stock bottle. Use a clean, dry spatula to transfer small amounts to a weighing boat.[1]
Containment: Immediately recap the stock bottle. Boronic acids are hygroscopic; atmospheric moisture triggers the Acid
Boroxine equilibrium, altering the molecular weight and purity.[1]
Decontamination: Wipe the balance area with a damp paper towel (water/surfactant) immediately after use.[1] Dry wiping generates more static and disperses dust.[1]
Solvent Choice: Soluble in polar organic solvents (THF, DMF, MeOH).[1]
Reactivity: Avoid strong oxidizers.[1] The cyclopropyl ring is generally stable to standard Suzuki-Miyaura coupling conditions (Pd catalysis, weak base), but can ring-open under strong acidic conditions or radical conditions.[1]
Incompatibility: Incompatible with strong reducing agents (e.g., LiAlH4) which can reduce the boronic acid or the aromatic ring.[1]
Visual Workflow: Safe Handling Lifecycle
The following diagram illustrates the critical decision nodes and safety barriers during the lifecycle of the compound in the lab.
Figure 1: Operational workflow emphasizing the shift in risk profile from dust inhalation (solid state) to dermal absorption (liquid state).[1]
Eye Contact: Flush for 15 minutes. Validation: If the eye does not feel "gritty" after 5 minutes, continue flushing .[1] Boronic acids bind to corneal mucous; extended flushing is required to break these reversible bonds [1].[1]
Skin Contact: Wash with soap and water.[3][4][5][6][7] Do not use alcohol or solvents (DMSO, Acetone), as these will increase the permeability of the fluorinated compound into the dermis.[1]
5.2. Waste Management
This compound contains Fluorine and Boron . It cannot be treated as standard organic waste in all jurisdictions.[1]
Classification:
Halogenated Organic Waste: Due to the Fluorine atom.[1]
Heavy Metal/Metalloid Waste: Check local regulations regarding Boron.[1] Some wastewater treatment plants have strict Boron limits (<1 ppm) [2].[1]
Disposal Method:
Preferred: Chemical incineration equipped with an afterburner and scrubber (to neutralize HF and capture Boron particulates).[1]
Prohibited: Do not dispose of down the drain. Boron is phytotoxic and difficult to remove from water systems.[1]
References
Google Patents. (1990).[1] US4911758A - Disposal of waste aqueous boron trifluoride solutions.[1] Retrieved from (Reference for Boron/Fluorine waste handling logic).